![molecular formula C13H8BrFN2 B13681828 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681828.png)
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and bromination. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with 3-fluorobenzaldehyde in the presence of a base such as sodium hydride to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst like palladium on carbon to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Coupled Products: Biaryl or alkyne derivatives with extended conjugation and potential biological activity.
Scientific Research Applications
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing drugs targeting various diseases, including cancer, tuberculosis, and neurological disorders.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine: Chlorine substitution instead of bromine, affecting its chemical properties and applications.
Uniqueness
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in drug discovery and material science .
Properties
Molecular Formula |
C13H8BrFN2 |
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Molecular Weight |
291.12 g/mol |
IUPAC Name |
6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H |
InChI Key |
NSNJGWNKDIDNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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